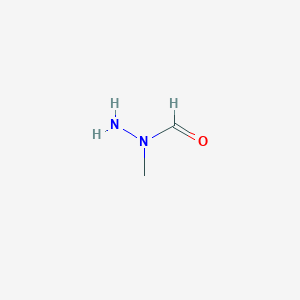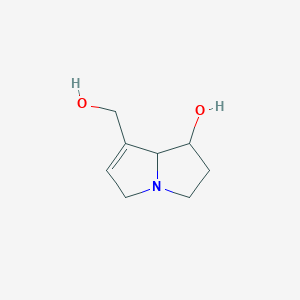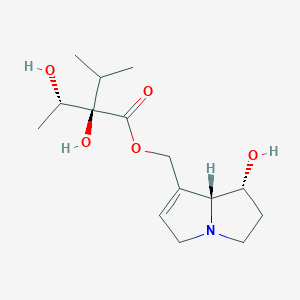
印度牛
描述
Indicine is a natural compound found in the roots of the plant species Indigofera tinctoria. It is a member of the plant family Fabaceae, also known as legumes. Indicine is an indigo dye, and has been used for centuries to dye clothing and fabrics a deep blue color. In recent years, Indicine has gained attention for its potential medicinal applications, and is being studied for its potential to treat a variety of diseases and conditions.
科学研究应用
农业生物技术
印度牛: 在研究牛的遗传多样性和进化适应方面起着重要作用。 研究利用印度牛的全基因组测序数据来了解它们对不同农业生态的适应性 . 这些知识对于旨在改善牛适应特定环境条件(如耐热性和抗病性)的育种计划至关重要。
环境科学
对印度牛的研究也提供了对环境适应性的见解。 科学家们已经确定了包含候选变异的基因座,这些变异适应了热半干旱和热湿热带生态系统 . 这些研究可以为保护策略和畜牧业在气候变化中的管理提供信息。
人类学和历史
通过遗传研究揭示的印度牛的迁徙模式为人类历史和农业实践的传播提供了一个窗口 . 这些研究可以阐明人类社会如何与驯养动物的基因组相互作用并塑造它们。
未来方向
Indicine cattle play a central role in pastoral communities across a wide range of agro-ecosystems, from extremely hot semiarid regions to hot humid tropical regions . Future research could focus on the adaptive genetic changes of indicine cattle following their dispersal into East Asia from the Indian subcontinent .
作用机制
Target of Action
Indicine primarily targets the endoplasmic reticulum (ER) . The ER is an important site for protein biosynthesis, and any disturbances in its homeostasis can lead to protein folding or misfolding in the ER lumen, a condition called ER stress .
Mode of Action
Indicine interacts with its targets through a process known as unfolded protein response (UPR) . This response is triggered when there is an imbalance in the ER, leading to protein folding or misfolding . Indicine, as an ER stress inhibitor, can help maintain ER homeostasis .
Biochemical Pathways
The biochemical pathways affected by indicine are primarily related to protein biosynthesis and ER stress . When ER stress occurs, it triggers the UPR, which then affects various downstream effects such as transcription, DNA repair, replication, and recombination .
Pharmacokinetics
indicum scored a significant glide score of -5.54 kcal/mol in docking studies, suggesting potential bioavailability .
Result of Action
The molecular and cellular effects of indicine’s action primarily involve the improvement of ER homeostasis . By inhibiting ER stress, indicine can potentially improve the cryotolerance of bovine blastocysts, possibly through the modulation of ER and oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of indicine. For instance, indicine cattle have evolved to adapt to different environments, such as cold and hot climates . This adaptability could be linked to the genetic diversity and unique contribution of SVs (Structural Variations) in East Asian cattle to environmental adaptation .
生化分析
Biochemical Properties
Indicine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with transcription factors such as HNF4, MEF2, and SOX factors, which are master regulators of the epigenomic profile in different tissues . These interactions are essential for regulating gene expression and maintaining cellular homeostasis.
Cellular Effects
Indicine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in indicine cattle, Indicine has been shown to impact the chromatin accessibility landscape, which in turn affects transcription, DNA repair, replication, and recombination . These effects are crucial for cell differentiation, development, and overall cellular function.
Molecular Mechanism
At the molecular level, Indicine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to interact with regulatory elements in open chromatin regions, making binding sites available to transcription factors and the transcription machinery . This interaction is pivotal for the regulation of gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indicine change over time. Studies have shown that Indicine’s stability and degradation can influence its long-term effects on cellular function. For instance, the chromatin accessibility profiles generated for liver, muscle, and hypothalamus tissues of indicine cattle through ATAC-seq have provided insights into the temporal changes in Indicine’s effects . These studies highlight the importance of considering temporal dynamics when analyzing Indicine’s biochemical properties.
Dosage Effects in Animal Models
The effects of Indicine vary with different dosages in animal models. Research has shown that high doses of Indicine can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, in Pakistani-indicine breeds, high or moderate impact variants in signaling pathways such as Wnt and vascular smooth muscle contraction were significantly over-represented, indicating dosage-dependent effects .
Metabolic Pathways
Indicine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been found to affect metabolic flux and metabolite levels in indicine cattle. For instance, functional enrichment analysis revealed that high or moderate impact variants in pathways like ECM-receptor interaction and Jak-STAT signaling were significantly enriched in dairy and beef purpose Pakistani-indicine cattle breeds . These interactions are crucial for understanding Indicine’s role in metabolism.
Transport and Distribution
Indicine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation can influence its activity and function. For example, the identification of regulatory elements in open chromatin regions of indicine cattle has provided insights into how Indicine is distributed within different tissues . These findings are essential for understanding the transport mechanisms of Indicine.
Subcellular Localization
The subcellular localization of Indicine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the non-uniform topological organization of nucleosomes across the genome and their post-translational modifications reflect a dynamic process that controls chromatin accessibility, influencing Indicine’s localization and function . These insights are vital for understanding the subcellular dynamics of Indicine.
属性
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-XTWPYSKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197389 | |
| Record name | Indicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480-82-0 | |
| Record name | Indicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDICINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82SFG1584 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of indicine?
A1: Indicine has a molecular formula of C18H25NO6 and a molecular weight of 351.4 g/mol. []
Q2: What is the structural difference between indicine and indicine N-oxide?
A2: Indicine N-oxide is characterized by an oxygen atom double-bonded to the nitrogen atom in the pyrrolizidine ring, while indicine exists in its free base form. [, ]
Q3: Can indicine N-oxide be converted to indicine?
A3: Yes, indicine N-oxide is metabolized to indicine in both rabbits and humans. This conversion is catalyzed by the hepatic microsomal fraction and the gut flora. []
Q4: What is the primary mechanism of action of pyrrolizidine alkaloids like indicine?
A4: PAs, including indicine, exert their biological effects through their conversion into reactive pyrrolic metabolites. These metabolites can alkylate cellular macromolecules, including DNA, leading to cytotoxicity. []
Q5: How does the activity of indicine N-oxide compare to indicine?
A5: Interestingly, indicine N-oxide demonstrates superior antitumor activity compared to its free base form, indicine. Studies in mice suggest that the conversion of indicine N-oxide to indicine might not be essential for its antitumor effects. []
Q6: What specific biological targets have been identified for indicine or its metabolites?
A6: Research has shown that pyrrolic metabolites of indicine can bind to thiol groups on hemoglobin. [] Whether similar interactions occur with other proteins relevant to its antitumor activity remains to be investigated.
Q7: Do structural modifications of indicine affect its activity?
A7: Yes, different esterifying acids at the C-9 position of the pyrrolizidine ring can significantly impact the antitumor activity of indicine analogs. For instance, in the P388 lymphocytic leukemia model, some synthetic analogs exhibited greater potency compared to indicine N-oxide. []
Q8: How is indicine N-oxide metabolized in the body?
A8: Indicine N-oxide is primarily metabolized to indicine via reduction. This process occurs in both the liver and the gut, with the gut flora playing a significant role in rabbits. []
Q9: How is indicine N-oxide eliminated from the body?
A9: Approximately 40% of the administered dose of indicine N-oxide is excreted unchanged in urine within 24 hours, with an additional 2% excreted as indicine. []
Q10: Are there any drug-drug interactions associated with indicine N-oxide?
A10: Prior treatment with nitrosoureas has been shown to enhance the myelosuppressive toxicity of indicine N-oxide. []
Q11: What are the primary toxicities associated with indicine N-oxide in humans?
A11: Dose-limiting toxicities observed in clinical trials include reversible leukopenia and thrombocytopenia (low white blood cell and platelet counts). Other adverse effects include nausea, vomiting, transient increases in serum creatinine, and alterations in liver enzymes. [, ]
Q12: Does repeated administration of indicine N-oxide impact its toxicity?
A12: Yes, repetitive courses of indicine N-oxide have a cumulative effect on myelosuppression severity. []
Q13: Have any specific pyrrolic metabolites been linked to indicine toxicity?
A13: While specific toxic pyrrolic metabolites haven't been definitively identified, research suggests that dehydro-derivatives of indicine are likely responsible for the observed toxicity, particularly their interaction with thiol groups in vivo. []
Q14: What analytical techniques are used to quantify indicine N-oxide in biological samples?
A14: Gas chromatography-mass spectrometry (GC-MS) [] and differential pulse polarography [] have been successfully employed to quantify indicine N-oxide in biological matrices with high sensitivity.
Q15: What are indicine cattle?
A15: Indicine cattle (Bos indicus) are a subspecies of domestic cattle originating from the Indian subcontinent. They are known for their adaptation to hot and humid climates and exhibit distinct physical characteristics compared to taurine cattle (Bos taurus). [, , , , , , , , , ]
Q16: What genetic markers are used to trace indicine ancestry in cattle?
A17: Several genetic markers are employed to track indicine ancestry, including Y-chromosome microsatellites [, , ], mitochondrial DNA (mtDNA) [, ], and single nucleotide polymorphisms (SNPs) distributed across the genome. [, , , , , ]
Q17: How does the level of indicine introgression vary geographically?
A18: In Africa, indicine introgression is more pronounced in East and West Africa, while Southern African breeds typically exhibit lower levels. In China, indicine ancestry decreases from south to north, reflecting historical patterns of cattle introduction and breeding. [, , ]
Q18: How has indicine introgression impacted the genetic diversity of cattle?
A19: Introgression from indicine cattle has contributed to increased genetic diversity in many recipient populations. This diversity is valuable for adaptation to challenging environments and for selection for desirable production traits. [, , ]
Q19: What are some phenotypic traits associated with indicine ancestry in cattle?
A20: Indicine cattle are known for their heat tolerance, disease resistance, and characteristic humps. These traits are often observed to varying degrees in crossbred animals, depending on the level of indicine introgression. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



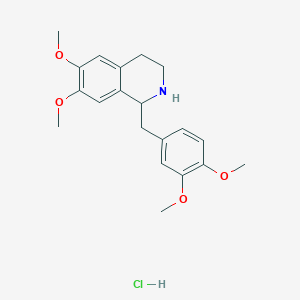
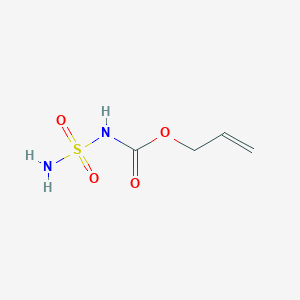
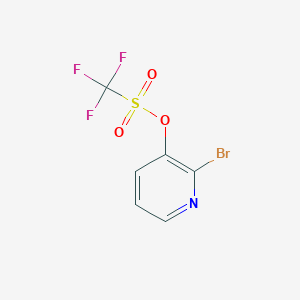
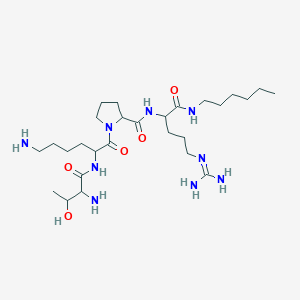

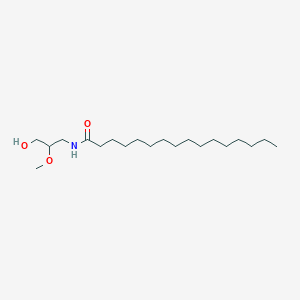
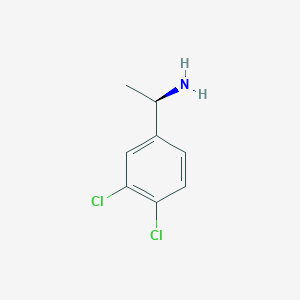

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)


